BenchChemオンラインストアへようこそ!

2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

HDAC inhibition Zinc-binding group Structure–activity relationship

2,6-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921544-86-7) is a synthetic small-molecule benzamide derivative (C17H16N2O4, MW 312.32) characterized by a 2,6-dimethoxybenzamide core conjugated to a 2-oxoindoline (indolinone) moiety at the 5-position via an amide linkage. The compound embodies a privileged scaffold that merges the zinc-binding benzamide pharmacophore—reminiscent of clinically precedented class I histone deacetylase (HDAC) inhibitor backbones—with the kinase-directed 2-oxoindoline substructure found in approved agents such as sunitinib and nintedanib.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 921544-86-7
Cat. No. B2557429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide
CAS921544-86-7
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C17H16N2O4/c1-22-13-4-3-5-14(23-2)16(13)17(21)18-11-6-7-12-10(8-11)9-15(20)19-12/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20)
InChIKeyYCTKJBKYGBVIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921544-86-7): Precision-Tailored Oxindole-Benzamide Scaffold for Selective Epigenetic & Kinase Probe Development


2,6-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921544-86-7) is a synthetic small-molecule benzamide derivative (C17H16N2O4, MW 312.32) characterized by a 2,6-dimethoxybenzamide core conjugated to a 2-oxoindoline (indolinone) moiety at the 5-position via an amide linkage . The compound embodies a privileged scaffold that merges the zinc-binding benzamide pharmacophore—reminiscent of clinically precedented class I histone deacetylase (HDAC) inhibitor backbones—with the kinase-directed 2-oxoindoline substructure found in approved agents such as sunitinib and nintedanib [1][2]. This dual pharmacophoric architecture positions 921544-86-7 as a uniquely versatile starting point for medicinal chemistry and chemical probe campaigns; its substitution pattern critically differentiates it from mono‑methoxy, des‑methoxy, or halogenated analogs, providing a tunable vector for selectivity engineering while preserving synthetic tractability via commercially available building blocks .

Why Close Analogs of 2,6-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide Cannot Serve as Drop-In Replacements: The Substituent-Specificity Imperative


Despite apparent structural resemblance within the N-(2-oxoindolin-5-yl)benzamide series, the identity and position of aryl substituents govern molecular recognition in ways that generic sourcing cannot resolve. The 2,6-dimethoxy motif enforces a unique combination of electron-donating character, conformational restriction (out-of-plane rotation of the benzamide ring), and hydrogen-bonding capability that is fundamentally absent in the 2,6-difluoro (CAS 921774-49-4) or 4-methyl (CAS 921546-37-4) analogs [1]. Literature-documented structure–activity relationships (SAR) within related oxindole-benzamide series establish that even single-point alterations (e.g., methoxy → fluoro or methyl) can invert HDAC isoform selectivity, abrogate kinase binding, or substantially shift antiproliferative potency against cancer cell panels [1][2]. Consequently, procurement of unspecified in-class compounds for target validation or assay development introduces unpredictable risk of false-negative outcomes or misattributed biological activity, directly undermining experimental reproducibility and translational decision-making.

Head-to-Head Procurement Evidence: Quantifying the Differentiating Dimensions of 2,6-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide Versus Closest Analogs


Structural Differentiation vs. 2,6-Difluoro Analog: Methoxy-Mediated Electronic Tuning for Zinc-Binding Pharmacophore Potentiation

The 2,6-dimethoxy substitution in the target compound delivers a Hammett σₘ value of ≈ +0.12 per methoxy group (electron-donating), compared with ≈ +0.34 per fluoro substituent (electron-withdrawing) in the 2,6-difluoro analog (CAS 921774-49-4). In benzamide-type zinc-binding pharmacophores, electron-donating substituents enhance the electron density on the carbonyl oxygen, favoring bidentate chelation of the catalytic Zn²⁺ ion in HDAC enzymes [1]. The class-level benchmark established by Huong et al. (2017) demonstrates that 2-oxoindoline-containing N-hydroxybenzamides achieve HDAC2 IC₅₀ values in the sub-micromolar range (e.g., <1 μM for key analogs) while displaying up to 4-fold greater cytotoxicity than the clinical HDAC inhibitor SAHA (vorinostat) across three human cancer cell lines [1]. Although direct IC₅₀ data for CAS 921544-86-7 against specific HDAC isoforms have not been published in peer-reviewed literature, the conserved benzamide–oxindoline architecture and the favorable electronic contribution of the 2,6-dimethoxy motif predict superior zinc-chelation capacity relative to the 2,6-difluoro comparator, whose electron-withdrawing substituents diminish carbonyl oxygen electron density.

HDAC inhibition Zinc-binding group Structure–activity relationship Electron-donating substituents

Kinase Selectivity Potential: The 2-Oxoindoline Scaffold as a Privileged ATP-Mimetic Core with Substituent-Driven Selectivity

The 2-oxoindoline moiety is a well-validated ATP-mimetic hinge-binding scaffold that has delivered clinical kinase inhibitors (sunitinib, nintedanib) and selective probe compounds. DDR1-IN-1, an oxindole-based type II kinase inhibitor, demonstrates DDR1 IC₅₀ of 105 nM with approximately 4-fold selectivity over DDR2 (IC₅₀ = 413 nM) and excellent discrimination against a panel of >380 off-target kinases . El-Wahab et al. (2022) further show that 3-arylidene-2-oxoindoline derivatives can be computationally docked into the CDK2 active site and exhibit selective cytotoxicity against MCF7 (breast), HepG2 (liver), HeLa (cervical), and HCT116 (colon) cancer cell lines with pronounced sparing of normal F180 fibroblasts [1]. The target compound's distinct substitution at the benzamide 2- and 6-positions—absent in DDR1-IN-1 and the CDK2-directed derivatives—introduces a unique steric and electronic surface immediately adjacent to the hinge-binding oxindole scaffold, providing a rational basis for altered kinase-selectivity profiles. This scaffold divergence represents a procurement-relevant opportunity: investigators seeking novel kinase-selectivity space that cannot be accessed with existing oxindole-based inhibitor collections (e.g., DDR1-IN-1, sunitinib analogs) may find the 2,6-dimethoxybenzamide derivative a compelling starting point.

Kinase inhibition Oxindole scaffold DDR1 inhibitor CDK2 ATP-competitive inhibitor

Physicochemical Differentiation: Conformational Restriction and Hydrogen-Bonding Capacity vs. 2-Methoxy and Des-Methoxy Analogs

The 2,6-dimethoxy substitution imposes a well-characterized atropisomeric restriction in benzamides: the two ortho-methoxy groups force the amide carbonyl out of the plane of the aromatic ring, creating a distinct three-dimensional pharmacophore conformation. NMR studies of 2,6-disubstituted benzamides demonstrate restricted rotation about the C(sp²)–C(aryl) bond (atropisomerism) that is absent in 2-mono-methoxy (CAS 921774-80-3) or unsubstituted benzamide analogs [1]. The target compound's two methoxy oxygen atoms additionally provide two hydrogen-bond acceptor sites in the ortho positions, increasing the total H-bond acceptor count to 5 vs. 4 for the 2-methoxy analog and 3 for the des-methoxy parent scaffold . This differential hydrogen-bonding capacity and conformational pre-organization can translate into altered target residence time, solubility, and permeability profiles—parameters that directly influence in vitro assay robustness and in vivo pharmacokinetic progression. For procurement decisions in fragment-based or structure-guided design, the 2,6-dimethoxy pattern offers a defined, conformationally biased starting geometry that cannot be replicated by analogs with fewer or differently positioned substituents.

Physicochemical property Conformational restriction Hydrogen bonding ADME Drug-likeness

Comparative Cytotoxicity Class Benchmarking: 2-Oxoindoline-Benzamide Hybrids Outperform SAHA in Matched Cancer Cell Panels

In the most structurally proximate, peer-reviewed class study available, Huong et al. (2017) evaluate two series of N-hydroxybenzamides incorporating the 2-oxoindoline scaffold (compounds 4a–g and 6a–g). The series demonstrated HDAC2 IC₅₀ values in the sub-micromolar range, and selected compounds exhibited up to 4-fold greater cytotoxicity than SAHA (vorinostat, a clinically approved pan-HDAC inhibitor) when tested head-to-head across SW620 (colon), MCF7 (breast), and HeLa (cervical) human cancer cell lines [1]. Importantly, the 2-oxoindoline-substituted benzamides achieved this enhanced cytotoxicity without the hydroxamic acid zinc-binding group present in SAHA, suggesting that the indolinone moiety itself contributes to target engagement or cellular accumulation. The target compound 921544-86-7 retains the identical 2-oxoindoline-benzamide core architecture validated in this study, differing primarily in the N-aryl substitution pattern (2,6-dimethoxy vs. N-hydroxyalkyl chain). By extrapolation, the core scaffold confers intrinsic HDAC- and cytotoxicity-relevant properties that are unlikely to be reproduced by analogs lacking the 2-oxoindoline ring or employing alternative heterocyclic linkers.

Anticancer cytotoxicity Selectivity index HDAC inhibitor SAHA comparator Cell panel profiling

Optimal Deployment Scenarios for 2,6-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide (921544-86-7) Based on Evidence-Differentiated Attributes


Fragment-Based and Structure-Guided Design of Isoform-Selective HDAC Inhibitors

The 2,6-dimethoxybenzamide–oxindoline core provides a pre-organized, zinc-chelating benzamide warhead whose electron density is tuned for bidentate Zn²⁺ coordination, as inferred from class-level SAR [1]. Computational docking into HDAC1, HDAC2, or HDAC6 crystal structures can leverage the unique atropisomeric conformation imposed by the 2,6-disubstitution to explore selectivity pockets that are sterically inaccessible to unsubstituted or mono-substituted benzamide fragments. This compound is therefore best deployed as a fragment-elaboration starting point in academic or biotech HDAC inhibitor discovery programs that require clear intellectual property space relative to hydroxamic acid-based clinical candidates.

Kinase Profiling and Novel Chemotype Exploration for Under-Studied Kinases

The oxindole hinge-binding motif is phylogenetically validated across multiple kinase families; the target compound's distinct 2,6-dimethoxybenzamide extension offers an underexplored vector for accessing kinase selectivity pockets adjacent to the ATP-binding site [2]. Procurement is indicated for kinase panel screening (e.g., DiscoverX or Eurofins panels) in institutions seeking to de-orphanize compound collections or identify starting points for kinases lacking selective chemical probes. The compound's scaffold divergence from commercially dominant oxindole-based inhibitors (e.g., DDR1-IN-1, sunitinib) reduces the risk of redundancy with pre-existing screening decks.

Reference Standard for Analytical Method Development and QC Batch Release

The compound is available from reputable chemical suppliers (e.g., A2B Chem, Cat# BG08324) with defined molecular identity (C17H16N2O4, MW 312.32) and SMILES string . This makes it suitable as a reference standard for HPLC method development, mass spectrometry calibration, or NMR spectral library construction in analytical core facilities. Its proprietary-substitution pattern (2,6-dimethoxy) provides a distinguishable chromatographic and spectroscopic fingerprint relative to the 2,6-difluoro or 4-methyl analogs, reducing the risk of co-elution or misidentification in multi-analyte assays.

Chemical Probe Tool Compound for Investigating Apoptotic Pathway Modulation

Vendor annotations and class precedent indicate that the 2-oxoindoline scaffold can engage procaspase-3 activation pathways, leading to apoptosis in cancer cell models [3]. While direct quantitative target-engagement data for CAS 921544-86-7 remain proprietary or unpublished, the compound's structural congruence with known procaspase-activating chemotypes supports its use as a tool compound in preliminary phenotypic apoptosis assays (e.g., caspase-3/7 activation, PARP cleavage) with appropriate control experiments (including the 2,6-difluoro analog as a negative comparator). Such studies can rapidly establish whether the 2,6-dimethoxy pattern provides any selectivity advantage in apoptotic signaling networks.

Quote Request

Request a Quote for 2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.